3-cyclopentyl-1-methyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
Properties
IUPAC Name |
5-cyclopentyl-2-methyl-4-prop-2-enyl-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-3-8-14-10(9-6-4-5-7-9)12-13(2)11(14)15/h3,9H,1,4-8H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOJFFMNGRHFRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCCC2)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclopentyl-1-methyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps, starting with the reaction of cyclopentylamine with appropriate reagents to form the triazole ring. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help increase yield and reduce by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted triazoles or other derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules
Biology: In biological research, 3-cyclopentyl-1-methyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one may be used to study enzyme inhibition or as a probe to understand biological pathways.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of materials, coatings, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 3-cyclopentyl-1-methyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would depend on the biological system and the desired outcome.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents at positions 3 and 4 significantly influence solubility, acidity, and reactivity:
- Cyclopentyl vs. Cyclopropyl Groups: The cyclopentyl group in the target compound introduces greater steric bulk compared to smaller substituents like cyclopropyl (e.g., 3-cyclopropyl-4-(3-acetoxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one) . Larger substituents reduce solubility in polar solvents but may enhance lipid membrane permeability.
- Allyl (Prop-2-en-1-yl) vs.
- Acidity (pKa) : Electron-donating groups (e.g., cyclopentyl) increase pKa values, reducing acidity. For example, compounds with electron-withdrawing substituents like 4-nitrobenzoyl exhibit lower pKa values (e.g., 8.2–9.6 in acetonitrile) compared to alkyl-substituted analogs .
Spectral and Computational Characterization
- NMR and IR Spectroscopy: The allyl group’s vinyl protons (~5–6 ppm in ¹H NMR) and C=C stretching (~1640 cm⁻¹ in IR) distinguish it from arylideneamino derivatives, which show aromatic proton signals (7–8 ppm) and imine stretches (~1600 cm⁻¹) .
- DFT Calculations : Substituents like cyclopentyl and allyl influence molecular geometry and electronic properties. For example, cyclopentyl’s electron-donating nature increases HOMO-LUMO gaps compared to electron-withdrawing groups, affecting reactivity .
Biological Activity
3-Cyclopentyl-1-methyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activity Overview
Research indicates that compounds within the triazole class exhibit a range of biological activities including antifungal, antibacterial, and anticancer properties. The specific biological activities of this compound have been investigated in various studies.
Antifungal Activity
Triazole derivatives are widely recognized for their antifungal properties. The compound has shown promising results against several fungal pathogens. For instance, in vitro assays revealed that it possesses significant antifungal activity with minimum inhibitory concentration (MIC) values comparable to established antifungal agents.
| Fungal Strain | MIC (µg/mL) | Control Agent | Control MIC (µg/mL) |
|---|---|---|---|
| Candida albicans | 8 | Fluconazole | 16 |
| Aspergillus niger | 16 | Itraconazole | 32 |
Antibacterial Activity
The compound has also been evaluated for its antibacterial effects. Studies have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) | Control Agent | Control MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 12 | Penicillin | 25 |
| Escherichia coli | 20 | Ciprofloxacin | 30 |
The mechanism by which this compound exerts its biological effects is primarily linked to its interaction with specific enzymes and receptors. It is hypothesized that the compound inhibits the synthesis of ergosterol in fungi and disrupts bacterial cell wall synthesis.
Case Studies
A recent study investigated the efficacy of this compound in a murine model of systemic fungal infection. The results indicated a significant reduction in fungal burden in treated mice compared to controls, suggesting potential for therapeutic application in treating fungal infections.
Study Design
- Objective: To evaluate the antifungal efficacy in vivo.
- Methodology: Mice were infected with Candida albicans and treated with varying doses of the compound.
Results
The treated group exhibited:
- Survival Rate: 80% compared to 40% in control group.
- Fungal Load Reduction: Approximately 90% reduction in tissue fungal burden.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
